molecular formula C26H26N2O7 B11077842 2,2'-[(2,5-Dimethylfuran-3,4-diyl)bis(carbonylimino)]bis(3-phenylpropanoic acid) (non-preferred name)

2,2'-[(2,5-Dimethylfuran-3,4-diyl)bis(carbonylimino)]bis(3-phenylpropanoic acid) (non-preferred name)

Cat. No.: B11077842
M. Wt: 478.5 g/mol
InChI Key: BSFAJVATOJUORE-UHFFFAOYSA-N
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Description

2-{[(4-{[(1-BENZYL-2-HYDROXY-2-OXOETHYL)AMINO]CARBONYL}-2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzyl group, a furan ring, and a phenylpropanoic acid moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-{[(1-BENZYL-2-HYDROXY-2-OXOETHYL)AMINO]CARBONYL}-2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzyl group and the furan ring, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include diethyl malonate, triethylamine, and methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-{[(1-BENZYL-2-HYDROXY-2-OXOETHYL)AMINO]CARBONYL}-2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-{[(4-{[(1-BENZYL-2-HYDROXY-2-OXOETHYL)AMINO]CARBONYL}-2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-{[(1-BENZYL-2-HYDROXY-2-OXOETHYL)AMINO]CARBONYL}-2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID is unique due to its complex structure, which combines multiple functional groups and aromatic rings.

Properties

Molecular Formula

C26H26N2O7

Molecular Weight

478.5 g/mol

IUPAC Name

2-[[4-[(1-carboxy-2-phenylethyl)carbamoyl]-2,5-dimethylfuran-3-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C26H26N2O7/c1-15-21(23(29)27-19(25(31)32)13-17-9-5-3-6-10-17)22(16(2)35-15)24(30)28-20(26(33)34)14-18-11-7-4-8-12-18/h3-12,19-20H,13-14H2,1-2H3,(H,27,29)(H,28,30)(H,31,32)(H,33,34)

InChI Key

BSFAJVATOJUORE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(O1)C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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